molecular formula C8H6ClFO2 B1429368 6-Chloro-3-fluoro-2-methylbenzoic acid CAS No. 1376760-14-3

6-Chloro-3-fluoro-2-methylbenzoic acid

Cat. No. B1429368
M. Wt: 188.58 g/mol
InChI Key: VGWHHHAMDCAJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid powder at room temperature . The compound is also known by its synonyms, 3-Carboxy-4-chloro-2-fluorotoluene and 6-Chloro-2-fluoro-m-toluic acid .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-fluoro-2-methylbenzoic acid is 1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-3-fluoro-2-methylbenzoic acid has a boiling point of 135-136°C and a melting point greater than 110°C .

Scientific Research Applications

Environmental Contamination and Degradation

6-Chloro-3-fluoro-2-methylbenzoic acid, as a specific compound, does not have direct references in the papers retrieved. However, the environmental fate, behavior, and degradation of structurally related compounds, such as parabens and chlorinated phenols, provide insight into the potential research applications of similar chloro-fluoro benzoic acids. Parabens, used as preservatives in various consumer products, share a phenolic structure with 6-Chloro-3-fluoro-2-methylbenzoic acid. Studies on parabens highlight their occurrence in aquatic environments, demonstrating their widespread presence due to consumer product usage and their continuous introduction into the environment. These studies also note that while parabens are biodegradable, they persist in surface waters and sediments, indicating a potential area of research for related chloro-fluoro benzoic acids in environmental contamination and degradation processes (Haman et al., 2015).

Analytical and Detection Methods

Research on the analytical detection and quantification of environmental contaminants extends to compounds similar to 6-Chloro-3-fluoro-2-methylbenzoic acid. The development of sensitive and selective chemosensors for various analytes, including metal ions and organic molecules, is a significant area of research. These chemosensors, based on different fluorophoric platforms, demonstrate the potential for the development of detection methods for chloro-fluoro benzoic acids in environmental and biological samples. The specificity and sensitivity of such chemosensors could be adapted for 6-Chloro-3-fluoro-2-methylbenzoic acid, providing tools for its detection and monitoring in various matrices (Roy, 2021).

Toxicity and Environmental Impact

The environmental and health impacts of structurally related compounds, such as chlorinated dibenzo-p-dioxins and triclosan, offer a perspective on the potential toxicity and environmental risks associated with 6-Chloro-3-fluoro-2-methylbenzoic acid. These studies emphasize the persistence, bioaccumulation, and toxic effects of chlorinated organic pollutants, highlighting the importance of assessing the toxicity and environmental behavior of chloro-fluoro benzoic acids. Understanding the degradation products and their toxicity is crucial for evaluating the environmental and health risks posed by these compounds (Birnbaum et al., 2003).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P271 (use only outdoors or in a well-ventilated area) .

properties

IUPAC Name

6-chloro-3-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHHHAMDCAJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281844
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoro-2-methylbenzoic acid

CAS RN

1376760-14-3
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376760-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-chloro-3-fluoro-2-methylbenzoate 65 (14 g, 69 mmol, 1 eq) and NaOH (13.8 g, 345 mmol, 5 eq) were dissolved in a mixture of 1,4-dioxane (10 mL) and H2O (130 mL), and the resulting mixture was stirred at reflux overnight. The reaction mixture was cooled to RT and neutralized with conc. HCl to adjust the pH value to 1. The mixture was extracted with DCM (3×60 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to afford the product 6-chloro-3-fluoro-2-methylbenzoic acid 66. The product was used directly in the next step.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-fluoro-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-fluoro-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-fluoro-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-fluoro-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-fluoro-2-methylbenzoic acid
Reactant of Route 6
6-Chloro-3-fluoro-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.